molecular formula C9H15FO3 B1529634 3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester CAS No. 1403766-71-1

3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester

Cat. No. B1529634
M. Wt: 190.21 g/mol
InChI Key: KLGGTABQUOVECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester (3-FHMCPE) is a fluorinated compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. Additionally, the advantages and limitations of 3-FHMCPE for laboratory experiments will be discussed, along with potential future directions for further research.

Scientific Research Applications

Synthesis Processes

  • Stereoselective Synthesis

    A study by Mima et al. (2002) demonstrated the synthesis of 3-fluorotetrahydrofuran-3-carboxylate derivatives using intramolecular cyclization reactions of erythro- and threo-α-allylated α-fluoro-β-hydroxy esters. This process yields fluorine-containing heterocycles, which are important in medicinal chemistry (Mima, Sato, Ishihara, Konno, & Yamanaka, 2002).

  • Fluorination of Acid Derivatives

    The research by Walspurger et al. (2005) described the protonation of 3-arylpropynoic acid derivatives in superacids, highlighting the reactivity and stability of fluorinated esters in extreme conditions (Walspurger, Vasil’ev, Sommer, Pale, Savechenkov, & Rudenko, 2005).

Fluorine-bearing Compounds Synthesis

  • Fluorinated Heterocyclic Compounds: Shi et al. (1996) used 2-fluoroacrylic building blocks, like the esters of fluorinated acids, for the synthesis of various fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This illustrates the potential of fluorinated esters in synthesizing diverse fluorinated compounds (Shi, Wang, & Schlosser, 1996).

Medicinal Chemistry and Drug Synthesis

  • Antiviral Activity: Sato and Maruyama (1995) developed a synthesis procedure for 3'-fluorocarbocyclic oxetanocin A, demonstrating the potential of fluorinated compounds in creating antiviral agents (Sato & Maruyama, 1995).

properties

IUPAC Name

propan-2-yl 3-fluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-6(2)13-8(12)9(5-11)3-7(10)4-9/h6-7,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGGTABQUOVECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
Reactant of Route 2
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
Reactant of Route 3
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
Reactant of Route 4
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
Reactant of Route 5
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester
Reactant of Route 6
3-Fluoro-1-hydroxymethyl-cyclobutanecarboxylic acid isopropyl ester

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